molecular formula C14H18FNO B10827374 Fluorexetamine

Fluorexetamine

Cat. No.: B10827374
M. Wt: 235.30 g/mol
InChI Key: FCETYWCLCUZFJI-UHFFFAOYSA-N
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Description

Fluorexetamine (hydrochloride), also known as 3’-Fluoro-2-oxo-PCE, is a novel designer drug belonging to the arylcyclohexylamine family. It is known for its dissociative effects, similar to those of ketamine and phencyclidine (PCP). This compound has been available on the internet since around 2017, although it remains relatively uncommon .

Preparation Methods

The synthesis of fluorexetamine (hydrochloride) involves multiple steps, starting with the preparation of the core cyclohexanone structure. The synthetic route typically includes:

    Step 1: Formation of the cyclohexanone core by reacting cyclohexanone with an appropriate fluorinated benzene derivative.

    Step 2: Introduction of the ethylamino group through a substitution reaction.

    Step 3: Purification and crystallization to obtain the hydrochloride salt form.

Industrial production methods may involve continuous flow processing to enhance efficiency and yield, similar to the methods used for other arylcyclohexylamines .

Chemical Reactions Analysis

Fluorexetamine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include N-oxide derivatives, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Fluorexetamine (hydrochloride) has several scientific research applications:

Mechanism of Action

Fluorexetamine (hydrochloride) exerts its effects by acting as an N-methyl-D-aspartate (NMDA) receptor antagonist. This action leads to a decrease in excitatory neurotransmission, resulting in the dissociative and anesthetic effects observed with the compound. The molecular targets include the NMDA receptors in the brain, which are involved in synaptic plasticity and memory function .

Comparison with Similar Compounds

Fluorexetamine (hydrochloride) is structurally and functionally similar to other arylcyclohexylamines, such as:

  • Hydroxetamine (HXE)
  • Methoxetamine (MXE)
  • Deschloro-N-ethyl ketamine (O-PCE)
  • 2-Fluorodeschloroketamine (2F-NENDCK)
  • 3-Fluorodeschloroketamine (3-FXE)

Compared to these compounds, this compound is unique due to the presence of the fluorine atom on the aromatic ring, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one

InChI

InChI=1S/C14H18FNO/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11/h5-7,10,16H,2-4,8-9H2,1H3

InChI Key

FCETYWCLCUZFJI-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

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